Oblimersen sodium

Catalog No.
S951483
CAS No.
190977-41-4
M.F
C172H221N62O91P17S17
M. Wt
5685 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oblimersen sodium

CAS Number

190977-41-4

Product Name

Oblimersen sodium

IUPAC Name

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C172H221N62O91P17S17

Molecular Weight

5685 g/mol

InChI

InChI=1S/C172H221N62O91P17S17/c1-69-39-225(169(253)213-149(69)237)117-21-73(236)92(292-117)44-274-326(257,343)320-85-33-129(229-63-191-135-141(181)187-61-189-143(135)229)303-103(85)55-285-332(263,349)314-79-27-122(221-17-9-113(177)201-165(221)249)295-95(79)47-278-330(261,347)312-78-26-121(220-16-8-112(176)200-164(220)248)298-98(78)50-280-338(269,355)322-87-35-131(231-65-193-137-145(231)205-157(183)209-153(137)241)305-105(87)57-287-334(265,351)316-81-29-124(223-19-11-115(179)203-167(223)251)299-99(81)51-281-339(270,356)323-88-36-132(232-66-194-138-146(232)206-158(184)210-154(138)242)307-107(88)59-289-337(268,354)319-84-32-128(228-42-72(4)152(240)216-172(228)256)302-102(84)54-284-341(272,358)325-90-38-134(234-68-196-140-148(234)208-160(186)212-156(140)244)306-106(90)58-288-335(266,352)317-82-30-125(224-20-12-116(180)204-168(224)252)300-100(82)52-282-340(271,357)324-89-37-133(233-67-195-139-147(233)207-159(185)211-155(139)243)308-108(89)60-290-342(273,359)321-86-34-130(230-64-192-136-142(182)188-62-190-144(136)230)304-104(86)56-286-333(264,350)315-80-28-123(222-18-10-114(178)202-166(222)250)296-96(80)48-277-328(259,345)310-76-24-119(218-14-6-110(174)198-162(218)246)294-94(76)46-276-329(260,346)311-77-25-120(219-15-7-111(175)199-163(219)247)297-97(77)49-279-336(267,353)318-83-31-127(227-41-71(3)151(239)215-171(227)255)301-101(83)53-283-331(262,348)313-75-23-118(217-13-5-109(173)197-161(217)245)293-93(75)45-275-327(258,344)309-74-22-126(291-91(74)43-235)226-40-70(2)150(238)214-170(226)254/h5-20,39-42,61-68,73-108,117-134,235-236H,21-38,43-60H2,1-4H3,(H,257,343)(H,258,344)(H,259,345)(H,260,346)(H,261,347)(H,262,348)(H,263,349)(H,264,350)(H,265,351)(H,266,352)(H,267,353)(H,268,354)(H,269,355)(H,270,356)(H,271,357)(H,272,358)(H,273,359)(H2,173,197,245)(H2,174,198,246)(H2,175,199,247)(H2,176,200,248)(H2,177,201,249)(H2,178,202,250)(H2,179,203,251)(H2,180,204,252)(H2,181,187,189)(H2,182,188,190)(H,213,237,253)(H,214,238,254)(H,215,239,255)(H,216,240,256)(H3,183,205,209,241)(H3,184,206,210,242)(H3,185,207,211,243)(H3,186,208,212,244)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,326?,327?,328?,329?,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?/m0/s1

InChI Key

MIMNFCVQODTQDP-NDLVEFNKSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O

Description

The exact mass of the compound Oblimersen sodium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Genasense -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Oblimersen sodium, also known as G3139 or Genasense, is a synthetic oligonucleotide designed to inhibit the expression of the B-cell lymphoma 2 (Bcl-2) protein, which is known for its role in preventing apoptosis (programmed cell death). This compound is an 18-base phosphorothioate antisense oligodeoxynucleotide that hybridizes specifically to the mRNA of Bcl-2, leading to its degradation by endogenous RNase H. The resulting decrease in Bcl-2 levels promotes apoptosis in cancer cells, making oblimersen a potential therapeutic agent in various malignancies, including chronic lymphocytic leukemia and solid tumors such as breast and prostate cancers .

The primary chemical reaction involving oblimersen sodium is its hybridization with the Bcl-2 mRNA. This interaction results in the formation of a double-stranded RNA-DNA complex, which is subsequently targeted for degradation by RNase H. The phosphorothioate modifications in the backbone of oblimersen enhance its stability against nucleolytic degradation, allowing it to remain intact longer in biological systems compared to unmodified oligonucleotides .

Oblimersen sodium has demonstrated significant biological activity through its mechanism of action. By reducing Bcl-2 protein levels, it sensitizes cancer cells to chemotherapy and enhances the effectiveness of other anticancer agents. Clinical trials have shown that patients receiving oblimersen in combination with standard chemotherapeutics exhibit improved outcomes compared to those receiving chemotherapy alone. The compound has been evaluated in various cancers, including lymphoma, melanoma, and gastrointestinal cancers, showing promise in enhancing antitumor responses .

The synthesis of oblimersen sodium involves solid-phase oligonucleotide synthesis techniques. The process includes:

  • Phosphoramidite Chemistry: The building blocks (nucleoside phosphoramidites) are sequentially added to a solid support.
  • Phosphorothioate Modification: During synthesis, sulfur is incorporated into the phosphate backbone instead of oxygen, which enhances resistance to enzymatic degradation.
  • Cleavage and Deprotection: After assembly, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.

The final product is purified using high-performance liquid chromatography to ensure high purity and quality suitable for clinical use .

Oblimersen sodium has been primarily investigated for its use in oncology. Its applications include:

  • Combination Therapy: Used alongside traditional chemotherapeutics like cisplatin and 5-fluorouracil to enhance their efficacy.
  • Targeted Therapy: Specifically designed to target cancers characterized by high levels of Bcl-2 expression.
  • Clinical Trials: Evaluated in multiple Phase I and II trials for various cancers, including chronic lymphocytic leukemia and solid tumors .

Interaction studies have focused on how oblimersen sodium interacts with other drugs and biological systems:

  • With Chemotherapeutics: Oblimersen has been shown to enhance the cytotoxic effects of chemotherapy agents like docetaxel and cisplatin by promoting apoptosis in resistant cancer cells.
  • Pharmacokinetic Studies: Research indicates that combining oblimersen with other drugs does not significantly alter their pharmacokinetics, suggesting compatibility in combination therapies .

Several compounds share similarities with oblimersen sodium in terms of mechanism or application:

Compound NameMechanismUnique Features
Genasense (Oblimersen)Antisense oligonucleotide targeting Bcl-2 mRNAPhosphorothioate modification for stability
EmapalumabMonoclonal antibody targeting interferon gammaTargets different pathways (immune response)
NivolumabMonoclonal antibody targeting PD-1Immune checkpoint inhibitor
IdasanutlinMDM2 antagonistTargets p53 pathway; promotes apoptosis differently

Oblimersen sodium is unique due to its specific targeting of Bcl-2 mRNA via antisense technology, contrasting with monoclonal antibodies that generally target proteins directly or other pathways involved in tumor growth and survival .

Solid-Phase Oligonucleotide Synthesis (SPOS)

Oblimersen sodium, a synthetic 18-base phosphorothioate antisense oligonucleotide with the sequence 5'-TCTCCCAGCGTGCGCCAT-3', is manufactured using solid-phase oligonucleotide synthesis based on phosphoramidite chemistry [1] [5]. The compound is produced as a linear strand of deoxyribonucleic acid comprised of 18 nucleotides with sulfur atoms replacing non-bridging oxygen atoms in the phosphodiester backbone [33]. Solid-phase oligonucleotide synthesis represents the predominant methodology for manufacturing oblimersen sodium, utilizing automated synthesizers that enable precise control over nucleotide sequence and chemical modifications [9] [10].

The synthesis proceeds in a 3' to 5' direction opposite to natural biosynthesis, employing protected phosphoramidite building blocks sequentially coupled to a growing oligonucleotide chain attached to a solid support [9] [12]. The manufacturing process for oblimersen sodium is performed in three main stages: synthesis, chromatography, and ultrafiltration/freeze-drying, each containing multiple sub-steps to ensure product quality and consistency [33].

Phosphoramidite Chemistry Optimization

Phosphoramidite chemistry optimization for oblimersen sodium synthesis involves a four-step cyclic process consisting of detritylation, coupling, oxidation, and capping reactions [12] [14]. The detritylation step removes the 5'-dimethoxytrityl protecting group using acidic conditions, exposing the reactive 5'-hydroxyl group for subsequent nucleotide addition [12]. During coupling, the activated phosphoramidite reagent reacts with the free 5'-hydroxyl group in the presence of tetrazole or related activators, forming the desired internucleotide linkage [14] [38].

Optimization of coupling conditions for oblimersen sodium requires careful control of reaction parameters including phosphoramidite concentration, activator selection, and reaction time [38] [39]. Research has demonstrated that coupling efficiency can be restored to commonly accepted levels exceeding 98% through optimization of reaction conditions and reagent selection [38]. Extended coupling times of 5-15 minutes are typically employed for modified nucleosides to ensure complete reaction, with double or triple coupling strategies implemented to enhance overall efficiency [39].

The optimization process must account for the unique requirements of phosphorothioate synthesis, where sulfur incorporation introduces additional complexity compared to standard phosphodiester oligonucleotides [38]. Critical factors include maintaining anhydrous conditions with acetonitrile containing less than 15 parts per million water content, utilizing fresh phosphoramidite reagents, and employing appropriate activator systems to maximize coupling efficiency [21].

Sulfurization Reaction Mechanisms

Sulfurization represents a critical modification step in oblimersen sodium synthesis, where phosphite triester intermediates are converted to phosphorothioate linkages through reaction with sulfurizing reagents [13] [15]. The traditional approach employs elemental sulfur in carbon disulfide solution, though this method presents significant disadvantages including slow reaction kinetics requiring 7.5-minute treatment times and potential equipment complications [13].

Advanced sulfurization methodologies utilize improved reagents such as 3H-1,2-benzodithiole-3-one,1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide to achieve more efficient sulfur incorporation [13] [15]. Phenylacetyl disulfide has demonstrated superior performance in simplified solvent systems, enabling complete sulfurization within 2-5 minutes at room temperature while providing enhanced yields and improved process control [15].

The sulfurization reaction mechanism involves nucleophilic attack of the sulfurizing reagent on the phosphorus center of the phosphite triester, resulting in displacement of oxygen with sulfur to form the desired phosphorothioate linkage [15]. This modification produces equal amounts of R and S diastereomers due to the stereochemical nature of the reaction, creating the characteristic diastereomeric mixture observed in oblimersen sodium [33]. The reaction can be performed using automated synthesizers with specialized reagent delivery systems designed to handle sulfurizing solutions safely and efficiently [15].

Critical Process Parameters

Coupling Efficiency Monitoring

Coupling efficiency monitoring represents a fundamental quality control measure during oblimersen sodium synthesis, directly impacting the final product yield and purity [16] [17]. Real-time monitoring is achieved through trityl cation detection at 498 nanometers wavelength, where the released dimethoxytrityl groups produce characteristic orange-colored solutions proportional to coupling success [43] [44].

Automated synthesizers employed in oblimersen sodium production incorporate continuous trityl monitoring systems that measure absorbance values for each coupling cycle [43] [44]. These systems are programmed with threshold values, typically maintaining coupling efficiency above 99.5%, and automatically halt synthesis when performance falls below acceptable limits [44]. The monitoring data enables immediate detection of synthesis problems and provides quantitative assessment of reaction progress throughout the manufacturing process [44].

Oligonucleotide LengthTarget Coupling EfficiencyExpected Full-Length Product
18-mer (Oblimersen)99.4%89.2%
20-mer99.4%87.8%
25-mer99.0%78.0%
30-mer99.0%74.0%

Process analytical technology implementation incorporates multi-wavelength ultraviolet monitoring during synthesis cycles to visualize complete reaction profiles [40] [47]. Advanced monitoring systems utilize mid-infrared and Raman spectroscopy for real-time process assurance, enabling detection of incorrect chemical connections, quantitative preparation errors, and mechanical synthesizer failures [47] [49]. These sophisticated monitoring approaches provide comprehensive process control beyond traditional trityl detection methods [47].

Depurination Risk Mitigation

Depurination represents a significant degradation pathway during oblimersen sodium synthesis, particularly affecting adenine and guanine residues through cleavage of glycosidic bonds connecting purine bases to sugar moieties [19] [22]. The consequence of depurination involves loss of the purine base to form internucleotide linkages containing abasic sugar residues that remain stable during synthesis but cleave during basic deprotection, producing truncated oligonucleotide fragments [19].

Risk mitigation strategies focus on minimizing acid exposure times during detritylation steps and optimizing deprotection conditions to prevent glycosidic bond destabilization [22]. The use of dichloroacetic acid rather than trichloroacetic acid in ice bath conditions has demonstrated significant reduction in depurination rates, particularly for adenine-containing sequences [10]. Implementation of formamidine protecting groups, such as dimethylformamidine-deoxyguanosine, provides enhanced stability against depurination compared to traditional acyl protecting groups [22].

Temperature control during acid treatment steps represents another critical mitigation approach, with lower temperatures significantly reducing depurination rates while maintaining acceptable detritylation kinetics [10] [19]. Advanced synthesis protocols incorporate shortened acid exposure times and optimized reagent concentrations to minimize purine base loss while ensuring complete removal of protecting groups [22]. Quality control procedures include specific analysis for depurination products using high-performance liquid chromatography and mass spectrometry to verify successful mitigation of this degradation pathway [19].

Advanced Purification Techniques

Ion-Pair Reverse-Phase High Performance Liquid Chromatography

Ion-pair reverse-phase high performance liquid chromatography represents the primary analytical and purification methodology for oblimersen sodium, utilizing specialized mobile phase systems to overcome the hydrophilic nature of phosphorothioate oligonucleotides [20] [23]. The technique employs cationic ion-pairing reagents such as triethylammonium acetate that form complexes with the negatively charged phosphate backbone, enabling effective retention on hydrophobic stationary phases [20] [23].

Optimization of ion-pair reverse-phase high performance liquid chromatography for oblimersen sodium requires careful selection of ion-pairing agents, with triethylamine buffered by hexafluoroisopropanol demonstrating superior separation efficiency and reduced sequence dependency compared to traditional triethylammonium acetate systems [20] [23]. The separation mechanism involves formation of ion-pair complexes between the cationic reagent and oligonucleotide phosphate groups, followed by adsorption onto octadecylsilane stationary phases through hydrophobic interactions [23].

Critical parameters for oblimersen sodium purification include gradient optimization with shallow linear increases in organic modifier concentration, elevated column temperatures to enhance mass transfer kinetics, and reduced flow rates to improve resolution [20]. Small particle size stationary phases of 2.5 micrometers diameter provide enhanced separation efficiency for the 18-nucleotide sequence, enabling effective removal of truncated sequences and synthetic impurities [20]. Mathematical models have been developed to predict oligonucleotide retention based on sequence composition and length, facilitating method optimization for oblimersen sodium purification [20].

Anion-Exchange Chromatography

Anion-exchange chromatography provides an efficient complementary purification technique for oblimersen sodium, utilizing direct electrostatic interactions between the negatively charged phosphate backbone and positively charged quaternary ammonium stationary phases [24] [26]. This methodology offers advantages including high binding capacity, excellent resolution between full-length product and deletion sequences, and compatibility with large-scale manufacturing requirements [24] [25].

Strong anion-exchange resins containing quaternary ammonium functional groups maintain positive charge across the entire operational pH range, enabling effective separation of oblimersen sodium from synthetic impurities [29]. The separation mechanism relies on charge-charge interactions between the oligonucleotide phosphate groups and the stationary phase, with elution achieved through increasing ionic strength gradients using sodium chloride solutions [29]. Process optimization involves selection of appropriate resin pore sizes, with 1000 Angstrom pores providing optimal binding capacity and resolution for 18-nucleotide sequences like oblimersen sodium [26].

Purification ParameterIon-Pair Reverse-Phase HPLCAnion-Exchange Chromatography
Primary InteractionHydrophobic + ElectrostaticElectrostatic
Mobile PhaseTriethylammonium acetate/ACNPhosphate or Tris buffer/NaCl
Typical Purity95-98%98-99%
Scale CapabilityAnalytical to preparativeAnalytical to industrial
Mass Spectrometry CompatibilityLimited (high salt)No (high salt)

Manufacturing applications utilize automated anion-exchange chromatography systems capable of processing gram to kilogram quantities of oblimersen sodium crude material [25]. The technique demonstrates particular effectiveness for removing length-based impurities including N-1 and N-2 deletion sequences that represent the primary synthetic byproducts [24]. Optimization studies have achieved purities exceeding 98% with recovery yields approaching 90% for oblimersen sodium purification using strong anion-exchange resins [25].

Quality Control Metrics

Mass Spectrometry Verification

Mass spectrometry verification serves as the definitive analytical method for confirming oblimersen sodium identity and molecular weight, with both matrix-assisted laser desorption/ionization time-of-flight and electrospray ionization techniques employed for comprehensive characterization [27] [30]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides rapid, high-throughput analysis suitable for routine quality control of oblimersen sodium, offering resolution of approximately 0.03% for the 6058 dalton molecular weight [27].

The technique utilizes laser ionization in conjunction with chemical matrices to generate gas-phase ions, followed by time-of-flight measurement to determine molecular weight with high precision [27] [30]. For oblimersen sodium analysis, the method enables detection of synthesis-related impurities including deletion sequences, depurination products, and incomplete sulfurization [30]. Quality control specifications typically require molecular weight confirmation within ±3 daltons of the theoretical mass, with assessment of impurity levels to ensure compliance with manufacturing standards [27].

Electrospray ionization mass spectrometry provides enhanced capability for analyzing longer oligonucleotides and modified sequences that may exhibit reduced ionization efficiency with matrix-assisted laser desorption/ionization methods [27]. The technique generates multiply charged ions that enable accurate mass determination for high molecular weight compounds like oblimersen sodium, with deconvolution algorithms used to determine parent molecular weights from complex charge state distributions [27]. Advanced liquid chromatography-mass spectrometry methods have been developed for bioanalytical quantitation of oblimersen sodium, achieving lower limits of quantification at 0.1 nanograms per milliliter with linear dynamic ranges exceeding four orders of magnitude [37].

Capillary Electrophoresis Purity Analysis

Capillary electrophoresis purity analysis provides high-resolution separation of oblimersen sodium from synthetic impurities using polymer solution buffers that act as dynamic sieving matrices [28] [31]. The technique offers significant advantages over traditional slab gel electrophoresis including reduced sample and reagent consumption, full automation capability, and superior quantitative precision for purity determination [28] [31].

Dynamic sieving capillary electrophoresis employs polyacrylamide-equivalent polymer solutions to achieve unit resolution separation of oligonucleotides in the 4-40 nucleotide range, enabling effective analysis of oblimersen sodium and its deletion sequences [31]. The separation mechanism relies on size-based migration through the polymer matrix, with peak efficiency typically exceeding 200,000 theoretical plates for 18-nucleotide sequences [31]. Internal standards such as deoxyribonucleoside triphosphates enable accurate concentration determination alongside purity assessment [28].

Analytical ParameterCapillary ElectrophoresisHigh Performance Liquid Chromatography
Sample VolumeNanolitersMicroliters
Analysis Time12 minutes15-30 minutes
ResolutionUnit base resolutionSequence dependent
AutomationFully automatedSemi-automated
Quantitation Precision±1-2%±2-5%

XLogP3

-8.3

Hydrogen Bond Acceptor Count

124

Hydrogen Bond Donor Count

41

Exact Mass

5681.5396694 g/mol

Monoisotopic Mass

5680.5363146 g/mol

Heavy Atom Count

359

Wikipedia

Oblimersen

Use Classification

Human drugs -> EMA Drug Category

Dates

Modify: 2023-07-19

Explore Compound Types